5-Methylhexan-1-amine hydrochloride

Description

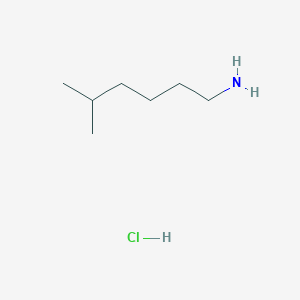

5-Methylhexan-1-amine (B1339270) hydrochloride is an organic chemical compound identified by the CAS number 1333628-05-9. nih.gov It is the hydrochloride salt of 5-methylhexan-1-amine, a branched aliphatic primary amine. In chemical research, it serves as a building block or intermediate in the synthesis of more complex molecules. Its structure, featuring a six-carbon chain with a methyl group at the fifth position, provides a specific lipophilic character and steric profile that can be valuable in designing new chemical entities.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methylhexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-7(2)5-3-4-6-8;/h7H,3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIWTHYWYHOWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333628-05-9 | |

| Record name | 5-methylhexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 5 Methylhexan 1 Amine Hydrochloride

Intermediates in Agrochemical and Pharmaceutical Synthesis

The amine functionality is a common feature in many biologically active molecules. As such, 5-Methylhexan-1-amine (B1339270) hydrochloride serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. samaterials.com The introduction of the 5-methylhexyl group can enhance the lipophilicity of a molecule, which can be crucial for its ability to cross biological membranes and reach its target site. While specific, publicly available research on the direct use of 5-Methylhexan-1-amine hydrochloride in commercial drugs or pesticides is limited, its potential as a building block in the discovery and development of new bioactive compounds is recognized in the chemical research community.

Precursors for Surfactants and Corrosion Inhibitors

The amphiphilic nature of derivatives of 5-Methylhexan-1-amine, possessing a polar amine head group and a nonpolar alkyl tail, makes them suitable for applications as surfactants. Saturated amines are often preferred in surfactant formulations due to their balanced solubility.

Furthermore, amine derivatives are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The nitrogen atom can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. Research in this area involves synthesizing different derivatives of 5-Methylhexan-1-amine and evaluating their corrosion inhibition efficiency through electrochemical techniques. The structure of the amine, including the length and branching of the alkyl chain, can significantly influence its effectiveness as a corrosion inhibitor.

Conclusion

5-Methylhexan-1-amine (B1339270) hydrochloride is a chemically significant compound with a broad range of applications in scientific research. Its utility as a precursor for the synthesis of diverse derivatives and analogs in organic chemistry is well-established. In coordination chemistry, it serves as a valuable starting material for the design of novel Schiff base ligands, leading to the formation of metal complexes with tunable properties. Furthermore, its role as an intermediate in the synthesis of specialty chemicals, including potential agrochemicals, pharmaceuticals, surfactants, and corrosion inhibitors, highlights its industrial relevance. The continued exploration of the chemistry of 5-Methylhexan-1-amine hydrochloride and its derivatives is likely to lead to the development of new functional molecules and materials with a wide array of practical applications.

Computational and Theoretical Chemistry Studies of 5 Methylhexan 1 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 5-Methylhexan-1-amine (B1339270) hydrochloride at the molecular level.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgirjweb.com

For molecules similar to 5-Methylhexan-1-amine hydrochloride, such as other alkylamines, the HOMO is typically localized on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. nih.gov The LUMO, conversely, is generally distributed over the alkyl chain. In the protonated form, as in the hydrochloride salt, the electronic landscape changes significantly. The positive charge on the ammonium (B1175870) group lowers the energy of the molecular orbitals.

Theoretical calculations on related amine compounds provide expected energy ranges for these orbitals. The HOMO-LUMO energy gap is a critical parameter; a larger gap suggests higher kinetic stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive species. irjweb.com

Table 1: Representative Frontier Orbital Energies for a Model Protonated Alkylamine

| Parameter | Energy (eV) |

| HOMO | -8.5 to -9.5 |

| LUMO | 1.5 to 2.5 |

| HOMO-LUMO Gap | 10.0 to 12.0 |

Note: These values are illustrative and based on general calculations for similar protonated short-chain amines. The exact values for this compound would require specific calculations.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within the this compound molecule dictates its electrostatic potential, which in turn governs its interactions with other molecules and surfaces. In the protonated amine, the positive charge is not solely localized on the nitrogen atom but is distributed among the adjacent hydrogen and carbon atoms. wuxiapptec.com

An electrostatic potential map visually represents the charge distribution. For a protonated amine, the region around the -NH3+ group exhibits a strong positive potential (typically colored blue in diagrams), indicating an electron-deficient area that is susceptible to nucleophilic attack. The alkyl chain, being nonpolar, shows a more neutral potential (often colored green). wuxiapptec.com This charge distribution is fundamental to understanding how the molecule interacts with polar solvents and negatively charged surfaces.

Table 2: Mulliken Atomic Charges for a Model Protonated Alkylamine Fragment

| Atom | Partial Charge (a.u.) |

| N | -0.4 to -0.6 |

| H (on N) | +0.3 to +0.4 |

| C (alpha to N) | -0.1 to -0.2 |

| H (on alpha C) | +0.1 to +0.15 |

Note: These values are representative and illustrate the charge delocalization in the ammonium head group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its interactions with its environment, such as metal surfaces and solvents. nih.gov

Studies of Adsorption Mechanisms on Metal Surfaces

Alkylamine hydrochlorides are known to be effective corrosion inhibitors for metals like steel in acidic environments. icrc.ac.irresearchgate.netdntb.gov.ua MD simulations can elucidate the mechanism of this inhibition by modeling the adsorption of the amine molecules onto the metal surface.

The simulations typically show that the protonated amine group (-NH3+) interacts strongly with the negatively charged metal surface (in the context of an electrochemical cell) through electrostatic attraction. The chloride ions also play a role in the adsorption process. The alkyl tail of the molecule can then orient itself to form a protective, hydrophobic layer on the metal surface, which hinders the approach of corrosive species. uobaghdad.edu.iqnih.gov The strength of adsorption and the orientation of the molecules are influenced by factors such as the charge on the metal surface and the concentration of the inhibitor. icrc.ac.ir

Table 3: Key Interaction Energies in Adsorption of a Protonated Alkylamine on a Metal Surface

| Interaction Type | Typical Energy Range (kJ/mol) |

| Electrostatic (Ammonium-Surface) | -150 to -300 |

| Van der Waals (Alkyl Chain-Surface) | -20 to -50 |

| Adsorption Energy (Total) | -170 to -350 |

Note: These are representative energy ranges derived from simulations of similar amine-based corrosion inhibitors.

Solvent Effects on Molecular Conformation and Reactivity in Solution

The behavior of this compound in a solvent, particularly water, is significantly influenced by solvent-solute interactions. MD simulations can model the hydration of the molecule, showing how water molecules arrange themselves around the charged ammonium headgroup and the hydrophobic alkyl chain. nih.govcas.cz

The protonated amine group forms strong hydrogen bonds with water molecules, leading to a well-defined solvation shell. fiveable.me This solvation stabilizes the charged species in solution. nih.govosti.gov The conformation of the alkyl chain can also be affected by the solvent. In aqueous solutions, hydrophobic effects may cause the alkyl chain to adopt a more compact conformation to minimize its contact with water. cas.cznih.gov These solvent interactions are crucial for understanding the molecule's solubility, reactivity, and transport properties in solution. fiveable.me

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 5-Methylhexan-1-amine (B1339270) hydrochloride, ¹H NMR spectroscopy would confirm the presence of all non-exchangeable protons and their respective connectivities through spin-spin coupling patterns. The protonated amine group (-NH₃⁺) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The protons on the carbon adjacent to the nitrogen (C1) would be deshielded and appear as a triplet. The complex multiplet for the methine proton at C5 and the doublet for the two methyl groups at C6 would be characteristic identifiers of the isoheptyl structure.

¹³C NMR spectroscopy provides complementary information, with a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. The C1 carbon, bonded to the electron-withdrawing ammonium (B1175870) group, would be observed at a downfield position compared to the other aliphatic carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish definitive correlations between protons and carbons, confirming the complete structural assignment. COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton-carbon pairs.

Predicted NMR Data for 5-Methylhexan-1-amine hydrochloride

Below are the predicted chemical shifts for the protons and carbons in this compound. Actual experimental values may vary based on the solvent and concentration.

¹H NMR (Proton NMR) Predicted Data

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H on -NH₃⁺ | ~8.0-8.5 | Broad Singlet | 3H | - |

| H on C1 | ~2.9-3.1 | Triplet | 2H | ~7-8 |

| H on C2 | ~1.6-1.7 | Multiplet | 2H | - |

| H on C3 | ~1.2-1.3 | Multiplet | 2H | - |

| H on C4 | ~1.1-1.2 | Multiplet | 2H | - |

| H on C5 | ~1.4-1.5 | Multiplet | 1H | - |

¹³C NMR (Carbon NMR) Predicted Data

| Atom Position | Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~39-42 |

| C2 | ~30-33 |

| C3 | ~25-27 |

| C4 | ~38-40 |

| C5 | ~27-29 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₈ClN), the theoretical exact mass of the protonated molecular ion [M+H]⁺ (C₇H₁₈N⁺) is 116.1434 Da. nih.gov An experimental HRMS measurement within a few parts per million (ppm) of this value provides unambiguous confirmation of the molecular formula.

In addition to molecular formula confirmation, the fragmentation patterns observed in the mass spectrum offer valuable structural information. The most common fragmentation pathway for aliphatic amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). whitman.edulibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. Another significant fragmentation involves the loss of the alkyl side chain.

Expected HRMS Fragmentation Data for 5-Methylhexan-1-amine [M+H]⁺

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Fragmentation Pathway |

|---|---|---|---|

| [C₇H₁₈N]⁺ | Protonated Molecule | 116.1434 | - |

| [C₅H₁₂N]⁺ | Loss of C₂H₅ | 86.0964 | Cleavage of C2-C3 bond |

| [C₄H₁₀N]⁺ | Loss of C₃H₇ (propyl) | 72.0808 | Cleavage of C3-C4 bond |

| [C₃H₈N]⁺ | Loss of C₄H₉ (isobutyl) | 58.0651 | Cleavage of C4-C5 bond |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediate Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar, non-volatile, and thermally labile compounds directly from solution. nih.gov This makes it an invaluable tool for monitoring the progress of chemical reactions by detecting reactants, products, and even transient reaction intermediates in real-time. thermofisher.comrsc.org

In the synthesis of 5-Methylhexan-1-amine, for instance via the reductive amination of 5-methylhexanal, ESI-MS can be used to monitor the reaction mixture. acs.orgnih.gov The primary amine product is readily protonated under typical ESI conditions, allowing for its detection as the [M+H]⁺ ion at m/z 116.1. By tracking the disappearance of the starting material signal and the appearance of the product signal over time, the reaction progress can be accurately followed. Furthermore, ESI-MS has the sensitivity to detect key reaction intermediates, such as the corresponding imine formed between the aldehyde and the amine source, providing crucial mechanistic insights. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would be dominated by features characteristic of a primary ammonium salt. spectroscopyonline.com A very broad and strong absorption band would be expected in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the -NH₃⁺ group. spectroscopyonline.com Superimposed on this broad envelope would be the sharper C-H stretching vibrations of the alkyl chain. Other key absorptions include the asymmetric and symmetric N-H bending vibrations around 1625-1500 cm⁻¹. spectroscopyonline.comrockymountainlabs.comorgchemboulder.com

Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Alkyl) | 2960 - 2850 | Medium-Strong |

| N-H Bend (Asymmetric) | 1625 - 1560 | Medium |

| N-H Bend (Symmetric) | 1550 - 1500 | Medium |

| C-H Bend (Alkyl) | 1470 - 1365 | Medium |

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely employed for assessing the purity of pharmaceutical compounds and for monitoring the progress of chemical reactions. researchgate.net

Due to the lack of a strong UV-absorbing chromophore, the analysis of simple aliphatic amines like 5-Methylhexan-1-amine by HPLC often requires derivatization or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (LC-MS). thermofisher.comsigmaaldrich.comresearchgate.net Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) introduces a fluorescent or UV-active tag, enabling highly sensitive detection. thermofisher.com

A typical reversed-phase HPLC method would utilize a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. By injecting aliquots of a reaction mixture at various time points, HPLC can be used to track the consumption of starting materials and the formation of the product, thereby determining the reaction's endpoint. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram, providing a quantitative measure of its purity.

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |

| Gradient | A time-programmed gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD, Mass Spectrometer (MS), or UV/Fluorescence (if derivatized) |

| Injection Volume | 5-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amine Analysis and Isomer Differentiation

Gas chromatography-mass spectrometry is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like short-chain aliphatic amines. nih.gov Due to their inherent volatility, primary amines can be analyzed directly, though derivatization is often employed to improve chromatographic behavior and reduce peak tailing, which can occur due to interactions with the GC column. vt.edu

In the context of 5-Methylhexan-1-amine, GC-MS serves a critical role in separating and identifying it from its structural isomers (e.g., 2-methylhexan-1-amine, 3-methylhexan-1-amine, etc.). The separation in the gas chromatography component is based on differences in the compounds' boiling points and their interactions with the stationary phase of the GC column. Isomers, while having the same molecular weight, often exhibit slight differences in their boiling points and polarity, leading to different retention times. For instance, more branched isomers tend to have lower boiling points than their straight-chain counterparts, causing them to elute earlier from the column.

Following separation by GC, the mass spectrometer component fragments the eluted molecules and detects the resulting ions. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. While structural isomers produce the same molecular ion peak, their fragmentation patterns can differ, providing another layer of confirmation for identification. maps.org The mass spectrum of phenethylamines, for example, is often characterized by a base peak resulting from cleavage at the carbon-carbon bond alpha to the amine group. maps.org For complex mixtures or trace-level analysis, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can enhance sensitivity and selectivity. mdpi.com

Table 1: Representative GC-MS Parameters for Amine Isomer Analysis This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific instrument and isomers being analyzed.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm) or similar | Stationary phase designed to reduce peak tailing and improve separation of polar amines. nih.gov |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial 40°C (hold 4 min), ramp 25°C/min to 250°C (hold 3 min) | Temperature gradient separates compounds based on boiling point differences. nih.gov |

| Carrier Gas | Helium at a constant flow of 2 mL/min | Inert gas to carry the sample through the column. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio and fragmentation data for identification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |

Chiral Chromatography for Enantiomeric Excess Determination in Stereoselective Syntheses

While 5-Methylhexan-1-amine itself is an achiral molecule, the principles of chiral chromatography are essential for analyzing related chiral amines or products from stereoselective syntheses where a chiral amine is a target. acs.orgchemrxiv.orgnih.gov Chiral alkyl amines are significant building blocks in bioactive molecules. acs.orgchemrxiv.orgnih.gov The separation of enantiomers—non-superimposable mirror-image molecules—is crucial as they can have different biological activities. nih.gov

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a primary method for determining the enantiomeric excess (e.e.), or optical purity, of a sample. uma.esheraldopenaccess.us This technique relies on a chiral stationary phase (CSP), which interacts differently with each enantiomer. wikipedia.org These CSPs are often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. nih.gov The differential interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, cause one enantiomer to be retained longer on the column than the other, resulting in their separation. wikipedia.org The ratio of the peak areas in the resulting chromatogram allows for the precise calculation of the enantiomeric excess.

For primary amines, derivatization with a chiral derivatizing agent can also be used. This process creates a pair of diastereomers, which can then be separated on a standard, non-chiral column. libretexts.org However, direct separation on a CSP is often preferred. libretexts.org

Table 2: Example Data from a Chiral HPLC Separation of a Related Chiral Amine This table illustrates typical results for the enantiomeric separation of a hypothetical chiral amine, demonstrating the calculation of enantiomeric excess.

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) [Chiralpak AD-3R] nih.gov |

| Mobile Phase | Methanol/Acetonitrile mixture |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.52 min |

| Retention Time (Enantiomer 2) | 9.78 min |

| Peak Area (Enantiomer 1) | 15,200 |

| Peak Area (Enantiomer 2) | 1,350 |

| Enantiomeric Excess (e.e.) % | 83.7% ((15200-1350)/(15200+1350) * 100) |

Surface Characterization Techniques for Related Adsorption Studies (e.g., Scanning Electron Microscopy (SEM))

The interaction of amines with surfaces is a critical area of study, particularly in fields like corrosion inhibition and materials science. researchgate.netnih.govampp.org Aliphatic amines can adsorb onto metal surfaces, forming a protective, hydrophobic film that inhibits corrosion. nih.gov Scanning Electron Microscopy (SEM) is a vital tool for visualizing and characterizing these surface changes at a micro-scale. nih.gov

SEM works by scanning a surface with a focused beam of electrons. The interactions between the electrons and the atoms of the sample produce various signals that contain information about the surface's topography and composition. epfl.ch In the context of adsorption studies involving this compound, SEM can be used to examine a metal substrate before and after exposure to the amine.

By comparing SEM images, researchers can observe the formation of the inhibitor film, assess its uniformity and coverage, and identify any changes in the surface morphology, such as a reduction in pitting or other forms of corrosion. researchgate.netnih.gov The high magnification and resolution of SEM allow for detailed analysis of the texture and structure of the adsorbed layer. researchgate.netresearchgate.net This qualitative and semi-quantitative information is crucial for understanding the effectiveness and mechanism of the amine as a surface-active agent. For instance, SEM images can reveal if the inhibitor forms a uniform film or adsorbs at specific active sites on the surface. diva-portal.orgresearchgate.net

Table 3: Application of SEM in Amine Adsorption Analysis

| Observation | Interpretation in Adsorption Study | Typical SEM Parameter |

|---|---|---|

| Smooth, uniform surface on untreated sample | Provides a baseline for comparison. | Magnification: 1,000x - 5,000x |

| Pitted, rough surface on corroded control sample | Shows the effect of the corrosive environment without the inhibitor. | Accelerating Voltage: 10-20 kV |

| Smoother surface with visible film on amine-treated sample | Indicates the formation of a protective adsorbed layer of the amine inhibitor. researchgate.net | Detector: Secondary Electron (SE) for topography |

| Reduced density and depth of pits on treated sample | Demonstrates the effectiveness of the amine in preventing localized corrosion. | Working Distance: 5-15 mm |

Future Directions and Emerging Research Avenues for Branched Hexylamines

Development of Novel Stereoselective Synthetic Pathways for Chiral 5-Methylhexan-1-amine (B1339270) Derivatives

The synthesis of chiral primary amines, such as the enantiomers of 5-methylhexan-1-amine, is a significant area of research due to their importance as building blocks for pharmaceuticals and other bioactive molecules. rsc.orgresearchgate.net Traditional methods for obtaining enantiomerically pure amines often involve the resolution of racemic mixtures, a process that can be inefficient as it discards at least half of the material. wikipedia.org Consequently, the development of stereoselective synthetic pathways is a key focus.

Modern approaches are moving towards direct catalytic asymmetric synthesis, which aims to produce a single desired enantiomer from the outset. rsc.orgresearchgate.net These methods are more atom-economical and cost-effective. researchgate.net Key strategies include:

Asymmetric Reductive Amination: This technique involves the direct conversion of ketones to chiral primary amines using a chiral catalyst. Ruthenium-based catalysts, for example, have shown high efficiency in the reductive amination of ketones using ammonium (B1175870) salts and molecular hydrogen, yielding a wide range of chiral primary amines with excellent enantioselectivity. acs.org

Biocatalysis: Enzymes such as reductive aminases (RedAms) and transaminases (TAs) are being explored for the asymmetric synthesis of chiral primary amines. nih.gov Fungal RedAms, for instance, have demonstrated the ability to catalyze the reductive amination of ketones using ammonia, producing a variety of primary amines with high conversion rates and enantiomeric excess. nih.gov

Chiral Ligands and Organocatalysts: Chiral primary amines themselves can serve as organocatalysts or as ligands in metal-catalyzed reactions to induce asymmetry. rsc.orgresearchgate.net Bifunctional thiourea-primary amines have been used as catalysts in the asymmetric synthesis of nitrocyclopropanes. thieme-connect.com

The development of these stereoselective methods will be crucial for accessing the individual enantiomers of 5-methylhexan-1-amine and its derivatives, enabling a more detailed investigation of their specific biological activities and applications.

Exploration of New Catalytic Roles for 5-Methylhexan-1-amine Hydrochloride in Sustainable Chemical Processes

Primary amines and their salts, including this compound, are being investigated for their potential as catalysts in a variety of chemical transformations, contributing to the development of more sustainable chemical processes.

One emerging area is the use of primary amines in organocatalysis . Chiral primary amines have been shown to be effective catalysts for various asymmetric reactions, such as α-functionalizations of aldehydes and ketones. nih.gov These catalysts operate through the formation of enamine intermediates, mimicking the function of certain enzymes. nih.gov The development of simple, yet effective, primary amine catalysts could lead to more efficient and environmentally friendly synthetic routes for a range of valuable compounds. nih.gov

Furthermore, the conversion of renewable resources into valuable chemicals is a cornerstone of sustainable chemistry. chemistryviews.org Research has shown that primary amines can be synthesized from renewable sources like amino acids through catalytic processes. chemistryviews.org In turn, these bio-based amines can be utilized as catalysts or building blocks in other sustainable chemical syntheses. For example, a biocatalytic system has been developed for the N-allylation of primary and secondary amines using cinnamic acids derived from biomass. acs.org

The catalytic properties of this compound could be harnessed in similar sustainable processes. Its basic nature and ability to form hydrogen bonds could be exploited in acid-base catalysis or in reactions where proton transfer is a key step.

Advanced Materials Research Utilizing Amine Functionality in Polymeric or Supramolecular Structures

The amine functional group is a versatile building block for the construction of advanced materials with tailored properties. amerigoscientific.compurkh.com Branched hexylamines like 5-methylhexan-1-amine can be incorporated into polymeric or supramolecular structures to create materials with unique characteristics.

In polymer chemistry , amines are used in the synthesis of polymers like polyamides (e.g., nylon) and polyurethanes. purkh.com The incorporation of a branched alkyl chain, such as that in 5-methylhexan-1-amine, can influence the physical properties of the resulting polymer, such as its solubility and crystallinity. Highly branched polymers containing amine functionalities are being explored for various applications. google.com For instance, polymers of intrinsic microporosity (PIMs) functionalized with amines have shown potential for gas capture and separation. researchgate.net

Supramolecular chemistry offers another avenue for utilizing the amine functionality. Supramolecular structures are formed through non-covalent interactions, such as hydrogen bonding and host-guest interactions. acs.orgacs.orgnih.gov Primary amines can participate in these interactions, leading to the formation of organized assemblies. For example, chiral primary amines have been combined with cyclodextrins to create supramolecular catalysts that can perform asymmetric reactions in aqueous environments. acs.orgacs.orgnih.gov The study of proton-bound clusters of amides and amines in the gas phase provides fundamental insights into the elementary steps of supramolecular chemistry. rsc.orgnih.gov

The unique structure of 5-methylhexan-1-amine, with its branched alkyl chain and primary amine group, makes it an interesting candidate for incorporation into both polymeric and supramolecular systems, potentially leading to materials with novel thermal, mechanical, or catalytic properties.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Tool Development

The intersection of synthetic chemistry and biology presents exciting opportunities for the application of novel amine compounds. Primary amines are fundamental to many biological processes and are key components of biomolecules such as amino acids and neurotransmitters. amerigoscientific.compurkh.com This makes them valuable for the development of new biological tools.

One significant area is bioconjugation , the process of linking molecules to biological targets like proteins and peptides. rsc.org Primary amines can be targeted for labeling with specific reagents, such as N-hydroxysuccinimidyl (NHS) esters. nih.gov This allows for the attachment of probes, tags, or other functional molecules to proteins, enabling the study of their structure and function. nih.gov For example, NHS ester-modified nanoparticles have been used to label primary amine groups on the surface of proteins. nih.gov

The development of new methods for creating α-branched secondary alkylamines, which can be derived from primary amines like 5-methylhexan-1-amine, is also of great interest. nih.govrsc.org These structures are prevalent in biologically active molecules, and new synthetic strategies that allow for their modular and efficient assembly are highly sought after. nih.govrsc.org

Q & A

Q. What are the key considerations for synthesizing 5-Methylhexan-1-amine hydrochloride in a laboratory setting?

Methodological Answer: Synthesis typically involves multi-step processes, such as reduction of ketones, amination, and acidification. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and HCl acidification) optimized for similar amines achieves high yields (~82%) by controlling reaction parameters like temperature (e.g., 160°C for initial steps, 80°C for later stages) and solvent selection (e.g., propylene glycol for efficient mixing). Purification via crystallization or chromatography ensures purity ≥98% . AI-driven retrosynthesis tools (e.g., PubChem’s Template_relevance models) can predict feasible routes and optimize precursor selection .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm molecular structure by matching chemical shifts to expected proton/carbon environments (e.g., amine protons at δ 1.5–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 166.1 for the free base).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity (>98%) and identifies impurities using retention time matching .

Q. What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer: Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent degradation. Stability ≥5 years is achievable under these conditions. Avoid exposure to moisture (use desiccants) and high temperatures (>25°C), which may induce hydrolysis or decomposition .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Test palladium or nickel catalysts for efficient amination steps.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution steps.

- Temperature Gradients : Gradual cooling during crystallization improves crystal purity and yield.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved when characterizing this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., DFT calculations for expected shifts).

- Isotopic Labeling : Use deuterated analogs to resolve overlapping proton signals.

- Supplementary Techniques : Employ 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities. Document all parameters (e.g., solvent, temperature) to align with literature standards .

Q. What strategies are recommended for validating an HPLC method specific to quantifying this compound in complex mixtures?

Methodological Answer: Follow ICH guidelines for method validation:

- Linearity : Calibration curves (5–200 µg/mL) with R² > 0.995.

- Precision : ≤2% RSD for intra-/inter-day reproducibility.

- Accuracy : Spike recovery studies (98–102%).

- Limit of Detection (LOD) : Signal-to-noise ratio ≥3 for trace impurities.

- Robustness : Test pH (±0.2), flow rate (±10%) variations .

Q. What environmental precautions should be taken when disposing of waste containing this compound?

Methodological Answer: Classify waste under Water Hazard Class 2 (hazardous to aquatic systems). Neutralize aqueous waste with sodium bicarbonate before incineration. Avoid landfill disposal to prevent groundwater contamination. Use sealed containers labeled with GHS08 ("Health Hazard") during transport .

Q. How can computational chemistry tools aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Retrosynthesis Prediction : AI models (e.g., PubChem’s Template_relevance) analyze reaction databases to propose feasible pathways, prioritizing high-yield routes.

- Molecular Dynamics Simulations : Predict amine protonation states and salt stability under varying pH conditions.

- DFT Calculations : Estimate activation energies for proposed reaction mechanisms (e.g., nucleophilic substitution vs. elimination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.